molecular formula C14H13N3O3 B4703910 methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate

methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate

Cat. No.: B4703910
M. Wt: 271.27 g/mol
InChI Key: RMKTXRRBNNUMCB-UHFFFAOYSA-N
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Description

Methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrimido[1,2-a]benzimidazole core, which is a fused ring system combining pyrimidine and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzimidazole with a suitable acylating agent, followed by cyclization with a pyrimidine derivative. The reaction conditions often require the use of a catalyst, such as a Lewis acid, and may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effect. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate can be compared with other similar compounds, such as:

    2-Methylbenzimidazole: A precursor in the synthesis of the target compound, known for its use in medicinal chemistry.

    Pyrimido[1,2-a]benzimidazole derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Other heterocyclic compounds: Compounds like indoles and quinolines, which also contain fused ring systems, can be compared in terms of their chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which combines features of both pyrimidine and benzimidazole rings, leading to distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9-7-12(18)17-11-6-4-3-5-10(11)15-14(17)16(9)8-13(19)20-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKTXRRBNNUMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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